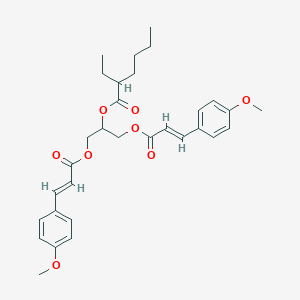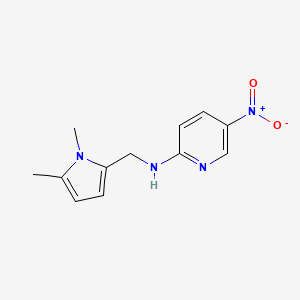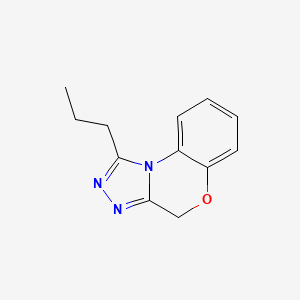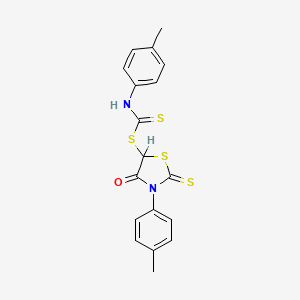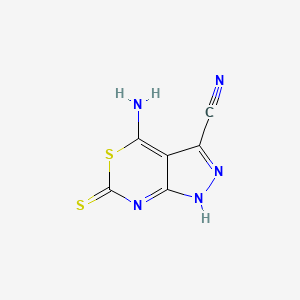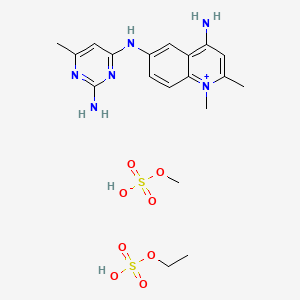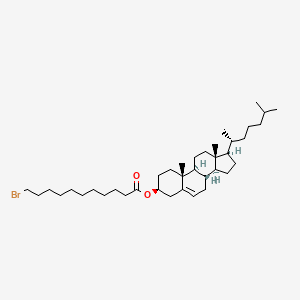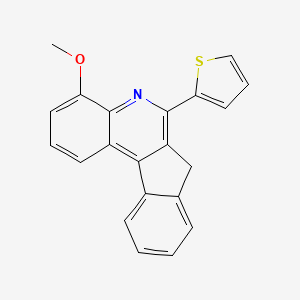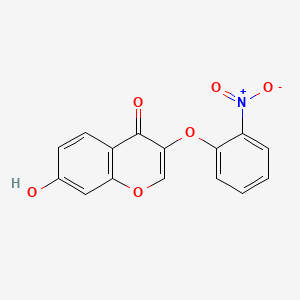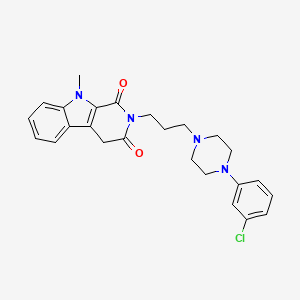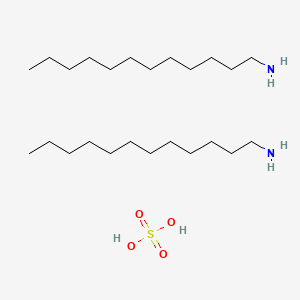
1-Dodecanamine, sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecanamine, sulfate is an organic compound with the molecular formula C12H27N. It is a long-chain primary amine, commonly known as dodecylamine. This compound is characterized by its hydrophobic alkyl chain and a polar amine group, making it useful in various applications, particularly in surfactants and corrosion inhibitors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Dodecanamine can be synthesized through several methods. One common method involves the hydrogenation of dodecanenitrile. The reaction typically requires a catalyst such as Raney nickel and is carried out under high pressure and temperature conditions. Another method involves the reaction of dodecyl chloride with ammonia or an amine in the presence of a solvent like ethanol.
Industrial Production Methods
In industrial settings, 1-Dodecanamine is often produced through the catalytic hydrogenation of fatty nitriles derived from natural fats and oils. This method is preferred due to its efficiency and the availability of raw materials. The process involves the use of high-pressure hydrogen gas and a metal catalyst, such as nickel or cobalt.
Analyse Chemischer Reaktionen
Types of Reactions
1-Dodecanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated compounds like alkyl halides are typical reagents for substitution reactions.
Major Products
Oxidation: Produces nitriles or amides.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in the formation of various substituted amines.
Wissenschaftliche Forschungsanwendungen
1-Dodecanamine, sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a corrosion inhibitor.
Biology: Employed in the preparation of biological membranes and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of 1-Dodecanamine, sulfate is primarily based on its ability to interact with both hydrophobic and hydrophilic environments. The long alkyl chain interacts with hydrophobic surfaces, while the amine group can form hydrogen bonds and ionic interactions with hydrophilic molecules. This dual interaction capability makes it effective as a surfactant and corrosion inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Decanamine: A shorter chain amine with similar properties but lower hydrophobicity.
1-Tetradecanamine: A longer chain amine with increased hydrophobicity and higher melting point.
1-Hexadecanamine: An even longer chain amine, often used in similar applications but with different physical properties.
Uniqueness
1-Dodecanamine, sulfate is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic interactions. This balance makes it particularly effective in applications requiring both surfactant and corrosion inhibition properties.
Eigenschaften
CAS-Nummer |
26741-74-2 |
|---|---|
Molekularformel |
C24H56N2O4S |
Molekulargewicht |
468.8 g/mol |
IUPAC-Name |
dodecan-1-amine;sulfuric acid |
InChI |
InChI=1S/2C12H27N.H2O4S/c2*1-2-3-4-5-6-7-8-9-10-11-12-13;1-5(2,3)4/h2*2-13H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
OVRWSOABJJYTBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN.CCCCCCCCCCCCN.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



